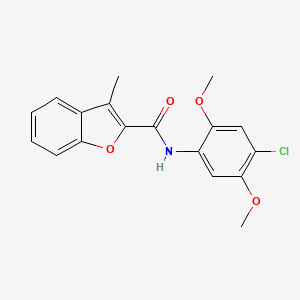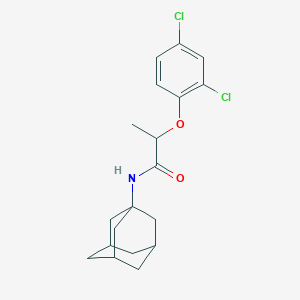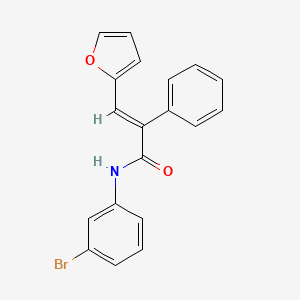![molecular formula C12H15BrFNO B4936066 [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol, also known as JNJ-7925476, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol acts as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the release of dopamine in the prefrontal cortex, which is important for attention, motivation, and decision-making. By enhancing the activity of this receptor, [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol increases the release of dopamine, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the prefrontal cortex, which is involved in attention, motivation, and decision-making. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In human studies, it has been shown to improve cognitive function and reduce symptoms of depression and anxiety.
実験室実験の利点と制限
One advantage of using [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is its specificity for the α4β2 nAChR. This allows researchers to study the effects of enhancing this receptor without affecting other neurotransmitter systems. However, one limitation is that it has only been studied in animal models and human studies are limited. Additionally, its potential side effects and long-term effects are not fully understood.
将来の方向性
There are several future directions for the study of [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol. One potential direction is to study its effects in other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Another direction is to study its potential therapeutic effects in other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand its potential side effects and long-term effects in humans.
Conclusion
In conclusion, [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and side effects in humans.
合成法
The synthesis of [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 3-bromo-4-fluorobenzyl bromide with pyrrolidine followed by reduction with sodium borohydride. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and addiction research. In neuroscience, it has been shown to enhance the release of dopamine in the prefrontal cortex, which is involved in attention, motivation, and decision-making. In psychiatry, it has been studied for its potential use as an antidepressant and anxiolytic. In addiction research, it has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
[1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-6-9(3-4-12(11)14)7-15-5-1-2-10(15)8-16/h3-4,6,10,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWETGJKZQOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=C(C=C2)F)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)

![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)


![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)
